molecular formula C24H19FN4OS2 B2941751 3-((5-((3-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-92-0

3-((5-((3-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2941751
CAS No.: 847402-92-0
M. Wt: 462.56
InChI Key: HRESAYRPUHJTLY-UHFFFAOYSA-N
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Description

3-((5-((3-Fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a novel synthetic compound designed for research applications, featuring a 1,2,4-triazole core linked to a benzothiazolone scaffold. The 1,2,4-triazole pharmacophore is extensively documented in scientific literature for its significant and broad-spectrum biological activities, making it a privileged structure in medicinal chemistry . This compound is intended for research use only and is not for diagnostic or therapeutic applications. Researchers are interested in 1,2,4-triazole derivatives primarily for their potent antimicrobial properties. These compounds have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains, which is a critical area of investigation in the face of global antibiotic resistance . The molecular design of this compound, which incorporates a fluorobenzylthio group and an o-tolyl substitution on the triazole ring, is typical of structures explored to enhance biological activity and optimize interaction with bacterial targets . The mechanism of action for many antibacterial triazole derivatives is often associated with the inhibition of key bacterial enzymes, such as DNA gyrase . Furthermore, the 1,2,4-triazole nucleus is a key structural component in numerous other pharmacological agents, indicating its utility beyond antimicrobial research. This includes compounds with reported antifungal, anticancer, anti-inflammatory, and anticonvulsant activities . The presence of the benzothiazolone moiety in this molecule may further modulate its properties and selectivity, offering a multi-target potential for investigative purposes. This product is offered to the scientific community as a high-quality chemical tool to facilitate advanced in vitro studies in drug discovery and development. Researchers can use it to explore new mechanisms of action, screen for novel bioactive agents, and contribute to the understanding of structure-activity relationships in heterocyclic chemistry.

Properties

IUPAC Name

3-[[5-[(3-fluorophenyl)methylsulfanyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4OS2/c1-16-7-2-3-10-19(16)29-22(14-28-20-11-4-5-12-21(20)32-24(28)30)26-27-23(29)31-15-17-8-6-9-18(25)13-17/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRESAYRPUHJTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=C2SCC3=CC(=CC=C3)F)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-((3-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

    Formation of the Triazole Ring: This step often involves the cyclization of a hydrazine derivative with a suitable nitrile or carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Benzothiazole Moiety: This can be achieved through the condensation of an o-aminothiophenol with a carboxylic acid or its derivatives, such as esters or acyl chlorides.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of triazole and benzothiazole derivatives in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential antimicrobial and antifungal properties. The presence of the triazole ring, which is known for its biological activity, makes it a candidate for drug development.

Medicine

In medicine, research focuses on the compound’s potential as an anticancer agent. Its ability to interact with biological targets such as enzymes and receptors is of particular interest.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation.

Mechanism of Action

The mechanism by which 3-((5-((3-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity, while the benzothiazole moiety can interact with cellular membranes, affecting cell function.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with analogs differing in substituents on the triazole ring or linked moieties:

Compound Name Substituents (Position 5/Position 4) Molecular Formula Molecular Weight Key Properties/Activities Reference
3-((5-((3-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one (Target Compound) 3-Fluorobenzylthio / o-Tolyl C24H19FN4OS2 454.5 Hypothesized antimicrobial/cytotoxic activity N/A
3-((5-((3-chlorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one 3-Chlorobenzylthio / o-Tolyl C24H19ClN4OS2 479.0 Structural analog; no reported bioactivity
3-((4-methyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one 4-Trifluoromethylbenzylthio / Methyl C19H15F3N4OS2 436.5 Unreported bioactivity
4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (Compound 5q) 3-Fluorobenzylthio / Phenyl C20H16FN5S 401.4 Melting point: 146–148°C; Yield: 86%
3-((5-((2-methylbenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one 2-Methylbenzylthio / 4-Methoxyphenyl C25H22N4OS2 458.6 Structural analog; no reported bioactivity

Key Observations:

Halogen Substituents : The 3-fluorobenzylthio group in the target compound may enhance lipophilicity and metabolic stability compared to the 3-chloro analog (479.0 Da, ). Fluorine’s electronegativity could influence binding interactions in biological targets.

Bioactivity Hypotheses : Quinazoline derivatives with trifluoromethylbenzylthio groups (e.g., ) exhibit antibacterial activity (EC50: 22.1–47.6 μg/mL), suggesting the target compound’s benzo[d]thiazol-2-one moiety may confer similar or enhanced effects .

Biological Activity

The compound 3-((5-((3-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the triazole and thiazole rings. The process often utilizes various reagents such as thiols and alkyl halides. For instance, the incorporation of 3-fluorobenzyl thio groups enhances its biological properties.

Antifungal Activity

Research indicates that derivatives of 1,2,4-triazole compounds exhibit significant antifungal properties. In particular, compounds similar to the target compound have demonstrated high inhibition rates against various fungal strains, outperforming standard antifungals like chlorothalonil. For example, a related compound showed inhibition rates of 90.5% against Colletotrichum orbiculare and 83.8% against Fusarium oxysporum .

CompoundFungal StrainInhibition Rate (%)
5bC. orbiculare90.5
5bF. oxysporum83.8
5gGibberella zeae86.5

Antibacterial Activity

Similar triazole derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, aminoguanidine derivatives incorporating triazole moieties exhibited Minimum Inhibitory Concentrations (MICs) ranging from 2–8 µg/mL against resistant strains such as Staphylococcus aureus and Escherichia coli . This suggests that the target compound may also possess significant antibacterial properties.

The mechanism underlying the biological activity of triazole compounds often involves disruption of microbial cell membranes. Studies using transmission electron microscopy (TEM) have shown that these compounds can permeabilize bacterial membranes, leading to cell lysis and death . This action is critical in understanding how the compound could be developed into effective antimicrobial agents.

Case Studies

Several studies have evaluated the biological activity of similar triazole-thiazole hybrids:

  • Antifungal Efficacy : A study reported that compounds with similar structures to our target exhibited broad-spectrum antifungal activity, particularly against Cercospora arachidicola and Gibberella zeae, highlighting their potential as agricultural fungicides .
  • Antibacterial Properties : Another investigation focused on aminoguanidine derivatives with triazole groups demonstrated significant antibacterial effects with low toxicity profiles in mammalian cells (e.g., HeLa cells), indicating their potential for therapeutic applications .

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